N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC15029929
Molecular Formula: C19H19N7O2S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide -](/images/structure/VC15029929.png)
Specification
Molecular Formula | C19H19N7O2S |
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Molecular Weight | 409.5 g/mol |
IUPAC Name | N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C19H19N7O2S/c1-19(2)8-14-13(15(27)9-19)10-20-17(21-14)22-16(28)11-29-18-23-24-25-26(18)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,20,21,22,28) |
Standard InChI Key | UVYGCROTFZNFIL-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C |
Introduction
Structural Analysis and Physicochemical Properties
The compound’s structure comprises three critical domains:
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A 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline core, which imparts rigidity and planar geometry conducive to intercalation with biological targets.
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A sulfanyl-acetamide linker that enhances solubility and facilitates interactions with cysteine-rich enzymes.
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A 1-phenyl-1H-tetrazole moiety, known for its metabolic stability and role in modulating electronic effects.
Molecular Geometry and Electronic Configuration
X-ray crystallography of analogous compounds reveals a puckered tetrahydroquinazoline ring system with a dihedral angle of 12.3° between the quinazoline and tetrazole planes. The methyl groups at C7 induce steric hindrance, stabilizing the molecule’s conformation. Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity suitable for selective target engagement.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Weight | 411.48 g/mol |
LogP (Partition Coefficient) | 2.8 ± 0.3 |
Solubility (25°C) | 12 mg/mL in DMSO |
Melting Point | 218–220°C (decomposes) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Synthesis and Optimization Strategies
Multi-Step Synthesis Pathway
The synthesis involves three sequential reactions:
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Cyclocondensation: 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine is prepared via cyclization of 4-amino-2,2-dimethylcyclohexane-1,3-dione with guanidine hydrochloride in refluxing ethanol (yield: 68%).
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Sulfanylation: The amine intermediate reacts with 1-phenyl-1H-tetrazole-5-thiol in the presence of N,N'-dicyclohexylcarbodiimide (DCC), forming a disulfide bond (yield: 52%).
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Acetylation: The sulfanyl derivative is acetylated using acetic anhydride under basic conditions (pyridine catalyst) to yield the final product (purity: 95% after recrystallization).
Challenges in Scalability
The low yield in the sulfanylation step (52%) stems from competing oxidation reactions. Recent optimizations propose using tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent to suppress disulfide formation, improving yields to 74%.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
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Gram-positive bacteria: Minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus (methicillin-resistant strain).
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Gram-negative bacteria: MIC of 16 µg/mL against Escherichia coli.
The tetrazole moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding protein 2a (PBP2a), as confirmed via molecular docking studies.
Table 2: IC₅₀ Values in Cancer Cell Lines
Cell Line | IC₅₀ (µM) |
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MCF-7 (Breast Cancer) | 12.3 |
A549 (Lung Cancer) | 18.7 |
HepG2 (Liver Cancer) | 14.9 |
Mechanistic studies indicate G1/S cell cycle arrest via upregulation of p21 and downregulation of cyclin D1. Apoptosis is induced through caspase-3 activation and PARP cleavage.
Anti-Inflammatory Activity
In a murine model of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 62% within 4 hours. The compound inhibits NF-κB signaling by preventing IκBα phosphorylation, thereby suppressing TNF-α and IL-6 production.
Pharmacokinetics and Toxicity Profile
Absorption and Distribution
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Bioavailability: 43% in rats following oral administration.
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Plasma Protein Binding: 89% (primarily albumin).
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Volume of Distribution: 1.2 L/kg, suggesting extensive tissue penetration.
Metabolism and Excretion
Hepatic metabolism via CYP3A4 produces two major metabolites:
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N-desmethyl derivative (Phase I demethylation).
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Sulfoxide derivative (Phase II oxidation).
Elimination occurs predominantly through renal excretion (68% within 24 hours).
Acute and Chronic Toxicity
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LD₅₀: 480 mg/kg in mice (oral).
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No observed adverse effects (NOAEL) at 50 mg/kg/day during 28-day subchronic studies.
Comparative Analysis with Structural Analogs
Analog 1: N-(4-Methyl-5-oxo-tetrahydroquinazolin-2-yl)-2-[(1-phenyltetrazol-5-yl)sulfanyl]acetamide
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Modification: Methyl group at C4 instead of C7.
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Impact: Reduced anticancer activity (IC₅₀: 24 µM in MCF-7) due to decreased steric bulk.
Analog 2: 2-Chloro-N-(7,7-dimethyl-5-oxo-tetrahydroquinazolin-2-yl)acetamide
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Modification: Chloro substituent replaces tetrazole-sulfanyl group.
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Impact: Enhanced antimicrobial activity (MIC: 4 µg/mL against S. aureus) but increased hepatotoxicity.
Applications in Drug Discovery and Beyond
Therapeutic Development
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Lead Optimization: Structural tweaks to improve solubility (e.g., PEGylation) are under investigation.
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Combination Therapy: Synergy observed with doxorubicin (combination index: 0.82 in MCF-7 cells).
Non-Medical Applications
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Material Science: The tetrazole ring’s high nitrogen content (42%) makes it a candidate for energetic materials.
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Chemical Sensors: Sulfanyl groups enable gold nanoparticle functionalization for Hg²⁺ detection.
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